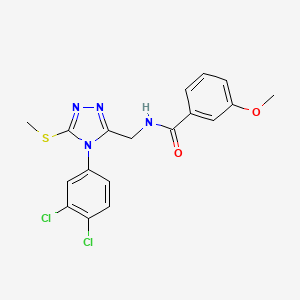

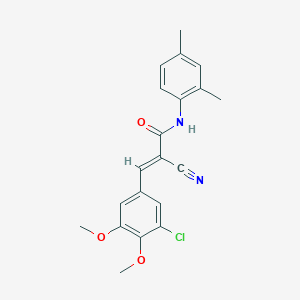

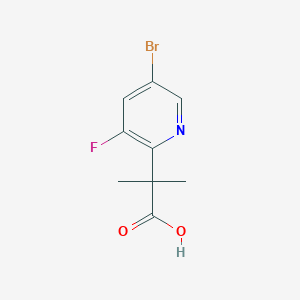

3-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole compounds has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

3-oxo-N-(pyrimidin-2-yl)butanamide, a closely related compound to 3-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)butanamide, has been utilized in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives linked to a pyrimidine ring. These synthesized products have been evaluated for antimicrobial activity and have shown moderate effectiveness against various microorganisms. This indicates potential applications in developing antimicrobial agents and contributes to the broader understanding of the chemical framework's utility in medicinal chemistry (Farag, Kheder, & Mabkhot, 2009).

Insecticidal and Antibacterial Potential

Another study explored the synthesis of pyrimidine-linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation. These compounds were then evaluated for their insecticidal and antibacterial potential, demonstrating the versatility of this chemical backbone in producing agents with significant biological activities. Such findings are crucial for the development of new insecticides and antibacterial compounds, providing a foundation for further research in these areas (Deohate & Palaspagar, 2020).

Metabolism and Drug Modification

A related compound, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, was studied for its potential as an antagonist of the androgen receptor with promising in vivo tumor growth inhibition in prostate cancer. However, its rapid metabolism mediated by aldehyde oxidase (AO) posed challenges. Research into modifying the imidazo[1,2-a]pyrimidine moiety to reduce AO-mediated oxidation provides valuable insights into drug design and development, particularly in enhancing drug stability and efficacy (Linton et al., 2011).

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Compounds containing an imidazole ring are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole is a highly soluble compound in water and other polar solvents, which may influence the bioavailability of this compound .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-9(2)6-12(19)17-11-7-15-13(16-8-11)18-5-4-14-10(18)3/h4-5,7-9H,6H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPJKWQBZSFXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)

![6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2558927.png)